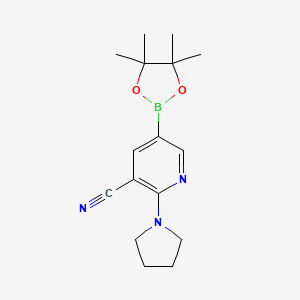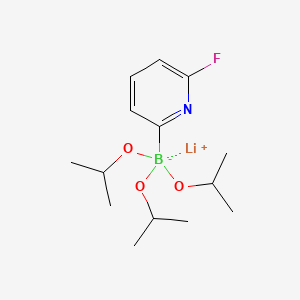
ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. EFPC is a pyrazole derivative that has been synthesized through a variety of methods, and its unique chemical structure has been found to have several applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to act as an agonist for the CB1 receptor. When ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological and biochemical effects. These effects can include changes in neurotransmitter release, modulation of ion channel activity, and alterations in gene expression.
Biochemical and Physiological Effects:
ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been found to have several biochemical and physiological effects, many of which are related to its activity as a CB1 receptor agonist. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. It has also been found to have analgesic effects, reducing pain sensation in animal models. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the primary advantages of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate does have some limitations. One limitation is its relatively short half-life, which can make it difficult to study the long-term effects of CB1 activation. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. One area of interest is the development of more potent and selective CB1 receptor agonists. Another area of interest is the use of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate as a tool for studying the effects of CB1 activation in different physiological systems, such as the immune system or the cardiovascular system. Additionally, ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate could be used as a starting point for the development of new drugs for the treatment of conditions such as pain, anxiety, and depression.
合成法
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate can be synthesized through a variety of methods, including the reaction of 2-fluorobenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. Another method involves the reaction of 2-fluoroacetophenone with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. The synthesis of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been extensively studied, and several modifications to the synthesis process have been proposed to improve the yield and purity of the compound.
科学的研究の応用
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been found to have several applications in the field of scientific research. One of the primary uses of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is as a ligand for the cannabinoid receptor 1 (CB1). ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been shown to have high affinity for the CB1 receptor, making it a useful tool for studying the physiological and biochemical effects of CB1 activation. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has also been used as a tool for studying the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood regulation.
特性
IUPAC Name |
ethyl 2-(2-fluorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-14-15(11)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOLUXXFGFTNDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719110 |
Source


|
| Record name | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
1246555-47-4 |
Source


|
| Record name | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)








![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)